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Abstract
Beta-D-Psicopyranose, also known as D-allulose, is a rare sugar that has garnered significant

attention for its potential health benefits. As a C-3 epimer of D-fructose, it possesses about

70% of the sweetness of sucrose but with a caloric value close to zero. This technical guide

provides an in-depth overview of the biological roles and functions of beta-D-Psicopyranose,

focusing on its metabolic fate, enzymatic interactions, and influence on key signaling pathways.

The information presented herein is intended to support researchers, scientists, and drug

development professionals in their exploration of this promising functional monosaccharide.

Introduction
Beta-D-Psicopyranose is a naturally occurring monosaccharide found in small quantities in

foods like figs, raisins, and wheat.[1] Unlike conventional sugars, it is minimally metabolized in

the human body, making it a low-calorie sweetener.[1][2] Beyond its utility as a sugar substitute,

emerging research has illuminated its active roles in metabolic regulation, positioning it as a

potential therapeutic agent for conditions such as hyperglycemia, obesity, and non-alcoholic

fatty liver disease.
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Beta-D-Psicopyranose is absorbed in the small intestine primarily through glucose

transporters. Studies using Caco-2 cell monolayers have demonstrated that its transport across

the apical membrane of enterocytes is mediated by glucose transporter 5 (GLUT5), which it

shares with fructose. Following absorption into the enterocytes, it is released into the

bloodstream via glucose transporter 2 (GLUT2) on the basolateral membrane.[1][3] Notably,

beta-D-Psicopyranose can competitively inhibit the transport of glucose, which may contribute

to its hypoglycemic effects.[3]

Systemic Distribution and Excretion
Once in the bloodstream, beta-D-Psicopyranose is distributed to various tissues. However, it

is poorly utilized by the body as an energy source.[2] A significant portion, approximately 70%,

is excreted unchanged in the urine within 24 hours.[1][4] The remaining unabsorbed portion

passes to the large intestine, where it is largely resistant to fermentation by gut microbiota and

is excreted in the feces.[2][4]

The pharmacokinetic profile in rats indicates rapid absorption, with peak blood concentrations

observed around 60 minutes after oral administration. It is primarily distributed to the liver, with

minimal accumulation in other organs, and is quickly cleared from the body.[5][6]

Enzymatic Interactions and Inhibition
A key aspect of the biological function of beta-D-Psicopyranose is its interaction with digestive

and metabolic enzymes.

Inhibition of Intestinal α-Glucosidases
Beta-D-Psicopyranose has been shown to be a potent inhibitor of intestinal α-glucosidases,

specifically sucrase and maltase.[7][8] This inhibition slows the breakdown of sucrose and

maltose into absorbable monosaccharides, thereby reducing the postprandial glucose spike.[7]

[8] While the precise inhibition constants (Ki) are not extensively reported in the literature, in

vitro studies have demonstrated significant dose-dependent inhibition of these enzymes.[9]

Table 1: Summary of α-Glucosidase Inhibition by D-Psicose
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Enzyme Substrate Organism Inhibition Reference

Sucrase Sucrose Rat Intestine Potent Inhibition [7][8]

Maltase Maltose Rat Intestine Potent Inhibition [7][8]

α-Amylase Starch
Salivary,

Pancreatic

Slight to no

inhibition
[7][9]

Modulation of Hepatic Glucokinase Activity
Glucokinase (hexokinase IV) is a key enzyme in hepatic glucose metabolism, responsible for

phosphorylating glucose to glucose-6-phosphate, the first step in glycolysis and glycogen

synthesis. Beta-D-Psicopyranose has been shown to induce the translocation of glucokinase

from the nucleus, where it is held in an inactive state by the glucokinase regulatory protein

(GKRP), to the cytoplasm in hepatocytes.[9][10] This translocation increases the active pool of

glucokinase, thereby enhancing hepatic glucose uptake and utilization, which contributes to its

blood glucose-lowering effects.[9][10] The precise kinetic changes (Vmax, Km) in glucokinase

activity in the presence of beta-D-Psicopyranose require further detailed investigation.

Modulation of Cellular Signaling Pathways
The metabolic benefits of beta-D-Psicopyranose extend beyond direct enzyme inhibition and

are mediated through the modulation of key cellular signaling pathways.

Hepatic Lipid Metabolism: ChREBP and SREBP-1c
Beta-D-Psicopyranose plays a significant role in regulating hepatic de novo lipogenesis

(DNL), the process of synthesizing fatty acids from carbohydrates. It exerts this effect by

influencing the activity of two master transcriptional regulators of lipogenesis: carbohydrate-

responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c

(SREBP-1c).[6][11] While the precise molecular interactions are still under investigation,

studies suggest that D-psicose may help to suppress the overactivation of these transcription

factors in states of excess carbohydrate intake, leading to reduced expression of lipogenic

enzymes and a decrease in liver fat accumulation.[6][11]
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Modulation of the ChREBP Pathway by beta-D-Psicopyranose.

Potential Role in AMPK and MAPK Signaling
While direct evidence is still emerging, the metabolic effects of beta-D-Psicopyranose, such

as increased fatty acid oxidation and improved insulin sensitivity, are consistent with the

activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis.[2] Further research is needed to elucidate the direct or indirect mechanisms by

which D-psicose may influence AMPK activity.

Additionally, in specific cellular contexts, such as human umbilical vein endothelial cells

(HUVECs) under high glucose conditions, D-psicose has been shown to inhibit the expression

of monocyte chemoattractant protein-1 (MCP-1) by suppressing the p38 Mitogen-Activated

Protein Kinase (p38-MAPK) pathway.[12][13] This suggests a potential anti-inflammatory role

for D-psicose in the context of diabetic complications.

Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of beta-
D-Psicopyranose against α-glucosidase.

Reagents:

α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
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beta-D-Psicopyranose (test compound)

Acarbose (positive control)

Phosphate buffer (100 mM, pH 6.8)

Sodium carbonate (Na₂CO₃) (1 M)

Procedure:

Prepare serial dilutions of beta-D-Psicopyranose and acarbose in phosphate buffer.

In a 96-well microplate, add 50 µL of phosphate buffer and 10 µL of the test compound or

control solution to each well.

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the

blank. Add 20 µL of phosphate buffer to the blank wells.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all

wells.

Incubate the plate at 37°C for 20 minutes.

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

Measure the absorbance at 405 nm using a microplate reader.

Calculation:

The percentage of inhibition is calculated as: [1 - (Abs_sample - Abs_blank) / (Abs_control

- Abs_blank)] * 100

Prepare Reagents
(Enzyme, Substrate,

Inhibitor)

Plate Setup
(Buffer, Inhibitor) Add α-Glucosidase Pre-incubate

(37°C, 10 min)
Add pNPG
(Substrate)

Incubate
(37°C, 20 min)

Stop Reaction
(Na₂CO₃)

Measure Absorbance
(405 nm)
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Workflow for the in vitro α-glucosidase inhibition assay.

Glucokinase Activity Assay
This is a coupled enzyme assay to measure glucokinase activity.

Reagents:

Glucokinase (recombinant or purified)

Glucose

beta-D-Psicopyranose (test compound)

ATP

NADP⁺

Glucose-6-phosphate dehydrogenase (G6PDH)

Tris-HCl buffer (pH 7.5) containing MgCl₂

Procedure:

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH.

Add varying concentrations of glucose and a fixed concentration of beta-D-
Psicopyranose to the reaction mixture in a 96-well plate.

Initiate the reaction by adding glucokinase.

Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time

using a microplate reader in kinetic mode.

Analysis:

The rate of NADPH production is proportional to glucokinase activity.
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Kinetic parameters (Vmax and Km) can be determined by fitting the data to the Michaelis-

Menten equation.

Summary of Quantitative Data
Table 2: Pharmacokinetic Parameters of D-Psicose in Rats (Oral Administration)

Parameter Value Reference

Time to Peak Concentration

(Tmax)
~60 minutes [5]

Urinary Excretion (within 24h) ~70% [4]

Table 3: Effects of D-Psicose on Postprandial Blood Glucose in Humans

Study Population Intervention Outcome Reference

Borderline Diabetics
5g D-psicose with a

meal

Significant reduction

in blood glucose at 30

and 60 min post-meal

[12][14]

Healthy Adults
5g D-psicose with a

meal

Reduced postprandial

glucose and insulin

responses

[12][14]

Conclusion and Future Directions
Beta-D-Psicopyranose exhibits a range of biological activities that hold significant promise for

its application in functional foods and pharmaceuticals. Its ability to modulate carbohydrate

digestion and absorption, enhance hepatic glucose metabolism, and potentially influence key

metabolic signaling pathways underscores its therapeutic potential in the management of

metabolic disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its

effects on AMPK, ChREBP, and SREBP-1c signaling. Furthermore, detailed kinetic studies to

determine the inhibition constants for its interaction with various enzymes are warranted. Long-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/figure/Regulation-of-de-novo-lipogenesis-by-SREBP1c-and-ChREBP-Insulin-activation-of-the_fig4_273149394
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915683/
https://pubmed.ncbi.nlm.nih.gov/17655880/
https://www.researchgate.net/figure/Regulation-of-ChREBP-activity_fig4_258503248
https://pubmed.ncbi.nlm.nih.gov/17655880/
https://www.researchgate.net/figure/Regulation-of-ChREBP-activity_fig4_258503248
https://www.benchchem.com/product/b12650915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


term clinical trials are also necessary to fully establish its efficacy and safety profile for various

health applications. The continued investigation of beta-D-Psicopyranose is poised to unlock

new strategies for combating metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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